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molecular formula C12H13NO3 B1353425 [4-(2-Oxopyrrolidin-1-yl)phenyl]acetic acid CAS No. 266369-35-1

[4-(2-Oxopyrrolidin-1-yl)phenyl]acetic acid

Cat. No. B1353425
M. Wt: 219.24 g/mol
InChI Key: FAYDWIZOVOAUPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07160887B1

Procedure details

Aqueous 1 N sodium hydroxide solution (10 ml, 10 mmols) was added to a solution of ethyl[4-(2-oxopyrrolidin-1-yl)phenyl]acetate (0.97 g, 3.9 mmols) in tetrahydrofuran (20 ml) and ethanol (20 ml). The resulting mixture was stirred at 60° C. for 1 hour. Water was added to the reaction mixture, which was acidified with potassium hydrogensulfate added thereto, and then extracted with ethyl acetate. The extract was washed with water, and then dried with anhydrous magnesium sulfate. This was concentrated under reduced pressure, and the residue was crystallized from hexane/ethanol to give a solid of [4-(2-oxopyrrolidin-1-yl)phenyl]acetic acid (0.5 g, 57%).
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
0.97 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH-].[Na+].C([O:5][C:6](=[O:20])[CH2:7][C:8]1[CH:13]=[CH:12][C:11]([N:14]2[CH2:18][CH2:17][CH2:16][C:15]2=[O:19])=[CH:10][CH:9]=1)C.O.S([O-])(O)(=O)=O.[K+]>O1CCCC1.C(O)C>[O:19]=[C:15]1[CH2:16][CH2:17][CH2:18][N:14]1[C:11]1[CH:12]=[CH:13][C:8]([CH2:7][C:6]([OH:20])=[O:5])=[CH:9][CH:10]=1 |f:0.1,4.5|

Inputs

Step One
Name
Quantity
10 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
0.97 g
Type
reactant
Smiles
C(C)OC(CC1=CC=C(C=C1)N1C(CCC1)=O)=O
Name
Quantity
20 mL
Type
solvent
Smiles
O1CCCC1
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(=O)(O)[O-].[K+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
The resulting mixture was stirred at 60° C. for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
added
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
WASH
Type
WASH
Details
The extract was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with anhydrous magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
This was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was crystallized from hexane/ethanol

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
O=C1N(CCC1)C1=CC=C(C=C1)CC(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 0.5 g
YIELD: PERCENTYIELD 57%
YIELD: CALCULATEDPERCENTYIELD 58.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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